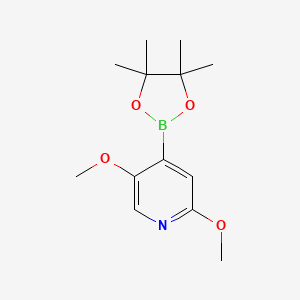

2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular formula: C₁₃H₂₀BNO₄, average mass: 273.11 g/mol) is a boronic ester-functionalized pyridine derivative widely employed as a building block in organic synthesis. Its structure features a pyridine ring substituted with two methoxy groups at the 2- and 5-positions and a pinacol boronate ester at the 4-position. This compound is commercially available with 95% purity (BLD Pharm Ltd., 2023) and serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-11(17-6)15-8-10(9)16-5/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAQORSRHBFWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination

Electrophilic bromination of 2,5-dimethoxypyridine is directed by the electron-donating methoxy groups, which activate the pyridine ring at the para position relative to the methoxy substituents. Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid such as FeBr₃ or AlCl₃ facilitates substitution at the 4-position. For example, heating 2,5-dimethoxypyridine with NBS in dichloromethane at 0–25°C for 12–24 hours yields 4-bromo-2,5-dimethoxypyridine.

Table 1: Bromination Reaction Conditions

Directed Ortho-Metalation Approach

Alternatively, directed metalation using a strong base such as LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide) enables regioselective bromination. Quenching the lithiated intermediate with a bromine source (e.g., Br₂ or 1,2-dibromoethane) provides 4-bromo-2,5-dimethoxypyridine with improved regiocontrol.

Miyaura Borylation of 4-Bromo-2,5-dimethoxypyridine

Catalytic Systems

The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to replace the bromide with a boronic ester. Pd(dppf)Cl₂ (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium) is widely used due to its stability and efficiency in cross-coupling reactions. A representative procedure involves heating 4-bromo-2,5-dimethoxypyridine with B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (KOAc, 3 equiv) in dioxane at 80–100°C for 12–18 hours under nitrogen.

Table 2: Miyaura Borylation Optimization

Solvent and Temperature Effects

Polar aprotic solvents like dioxane or tetrahydrofuran (THF) enhance catalyst activity, while the addition of water (5–10% v/v) improves solubility of inorganic bases. Elevated temperatures (80–100°C) accelerate the reaction but may necessitate stricter exclusion of moisture and oxygen to prevent boronic ester hydrolysis.

Alternative Synthetic Routes

Suzuki Coupling of Preformed Boronic Acids

While less common, 2,5-dimethoxy-4-(pinacolboron)pyridine may be synthesized via Suzuki coupling of a halogenated pyridine with a preformed boronic acid. However, this method is less efficient due to the instability of arylboronic acids compared to their pinacol esters.

One-Pot Bromination-Borylation

Recent advances demonstrate one-pot protocols where bromination and borylation occur sequentially without isolating the intermediate. This approach reduces purification steps but requires precise stoichiometric control to avoid over-borylation or side reactions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Bases: Like potassium carbonate or sodium hydroxide for various reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Formed from oxidation of methoxy groups.

Substituted Pyridines: Formed from electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its boron-containing moiety can enhance the pharmacological properties of various drugs.

Case Study: Anticancer Activity

Research indicates that compounds similar to 2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit anticancer properties. For instance:

- Study Findings : A study demonstrated that derivatives of this compound inhibited tumor growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows for the creation of complex molecules.

Table 1: Synthetic Applications

Materials Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

Case Study: Polymer Modification

Research has shown that adding 2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to polymer composites improves thermal stability and mechanical strength. This is particularly relevant in developing advanced materials for aerospace applications .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This reactivity is facilitated by the electron-donating methoxy groups on the pyridine ring, which stabilize the transition state and enhance the overall reaction efficiency.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Pyridine Derivatives with Different Functional Groups

- 2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Molecular formula: C₁₂H₁₇BNO₄S Key difference: The methanesulfonyl group at the 2-position is strongly electron-withdrawing, which may reduce nucleophilicity at the boron center compared to methoxy groups. This alters reactivity in cross-coupling reactions, favoring electrophilic substitution pathways .

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-3-ylamine Molecular formula: C₁₂H₁₉BN₂O₃ Key difference: The amino group at the 3-position provides a reactive site for further functionalization (e.g., amidation or alkylation), enabling multi-step syntheses of drug candidates. This contrasts with the target compound, which lacks such a reactive group .

Halogen-Substituted Analogues

- 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 452972-14-4) Molecular formula: C₁₁H₁₄BFNO₂ Key difference: The fluorine atom at the 2-position increases steric hindrance and directs cross-coupling reactions to specific ring positions.

- 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 408492-27-3) Molecular formula: C₁₁H₁₃BCl₂NO₂ Key difference: Dichloro substitution enhances steric bulk and electron-withdrawing effects, reducing reactivity in polar solvents but improving stability under acidic conditions .

Positional Isomers of the Boronate Group

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1) Molecular formula: C₁₁H₁₆BNO₂ Key difference: The boronate group at the 3-position (meta) reduces conjugation with the pyridine nitrogen, lowering electron density at the boron center compared to the para-substituted target compound. This results in slower reaction kinetics in cross-coupling .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 181219-01-2) Molecular formula: C₁₁H₁₆BNO₂ Key difference: Lacking methoxy substituents, this compound exhibits higher electrophilicity at the boron center, making it more reactive in Suzuki-Miyaura couplings but less selective in directed ortho-metalation reactions .

Extended Aromatic Systems

- 4′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine Key difference: Incorporation into a terpyridine scaffold expands π-conjugation, enabling applications in metal-organic frameworks (MOFs) and optoelectronic materials. The extended aromatic system increases stability but complicates solubility in nonpolar solvents .

Multi-Boronate Derivatives

- 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1012085-50-5)

- Molecular formula: C₁₇H₂₄B₂N₂O₄

- Key difference: Dual boronate groups allow sequential cross-coupling reactions, enabling the synthesis of branched or dendritic structures. However, steric crowding between the boronate groups can reduce reaction yields .

Biological Activity

2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on available research findings.

- Molecular Formula : C₁₃H₂₀BNO₄

- Molecular Weight : 265.11 g/mol

- Purity : Generally >98% (GC)

- Storage Conditions : Keep in a dark place, sealed at room temperature.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with dioxaborolane moieties. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation.

- Case Study : A study demonstrated that a related compound showed an IC₅₀ value in the nanomolar range against certain cancer cell lines (e.g., breast and prostate cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Efficacy Against Bacteria : In vitro tests revealed that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : It showed moderate antifungal activity against Candida albicans with an IC₅₀ of approximately 3.5 μM .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects which may be beneficial in conditions like Parkinson's disease:

- Mechanism : The compound may exert neuroprotective effects through modulation of neuroinflammatory pathways.

- Research Findings : In a model of neurodegeneration, administration of the compound led to reduced markers of inflammation and improved neuronal survival .

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor (e.g., 4-bromo-2,5-dimethoxypyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Key challenges include maintaining anhydrous conditions to prevent boronate hydrolysis and achieving high regioselectivity. Purification often involves column chromatography under inert atmospheres, followed by recrystallization to ≥95% purity .

Q. How is the compound characterized to confirm structural integrity?

Standard characterization includes:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxy groups at C2/C5 and boronate at C4).

- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (C₁₃H₂₀BNO₄, [M+H]⁺ = 266.1562).

- X-ray crystallography : For unambiguous structural assignment, using software like SHELXL or OLEX2 .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures for pharmaceuticals, organic electronics (e.g., OLED emitters), and ligands for metal-organic frameworks . The methoxy groups enhance solubility and stabilize intermediates during coupling .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents modulate reactivity in cross-coupling reactions?

The electron-donating methoxy groups at C2/C5 increase electron density at the boronate-bearing C4 position, accelerating transmetallation with palladium catalysts. However, steric hindrance from the tetramethyl dioxaborolane group may reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) can quantify these effects by analyzing charge distribution and transition-state geometries .

Q. What strategies mitigate hydrolysis of the boronate ester during storage or reaction?

- Storage : Under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM).

- Reaction Conditions : Use of molecular sieves or desiccants to scavenge moisture.

- Stabilization : Coating with stabilizing ligands (e.g., tricyclohexylphosphine) during synthesis .

Q. How does this compound compare to analogous pyridinyl boronate esters in catalytic efficiency?

Q. What crystallographic software is recommended for resolving its crystal structure?

SHELXL (for small-molecule refinement) and OLEX2 (for visualization and analysis) are widely used. Key parameters include Mo Kα radiation (λ = 0.71073 Å) and low-temperature data collection (100 K) to minimize thermal motion .

Methodological Challenges

Q. How to address low yields in large-scale syntheses of this compound?

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to balance cost and activity.

- Solvent Choice : Replace dioxane with toluene for higher boiling points and improved scalability.

- Workflow Integration : Use automated liquid handlers for precise reagent addition under inert conditions .

Q. What spectroscopic techniques resolve ambiguities in regiochemical assignment?

- NOESY NMR : Correlates spatial proximity of methoxy protons to confirm substitution patterns.

- ¹¹B NMR : Identifies boronate coordination state (δ ~30 ppm for sp²-hybridized boron) .

Emerging Applications

Q. Can this compound be used in photoactive materials?

Yes. Its boronate group enables incorporation into π-conjugated systems for thermally activated delayed fluorescence (TADF) emitters in OLEDs. The methoxy groups improve film-forming properties in device fabrication .

Q. How does it perform in flow chemistry setups for high-throughput synthesis?

In microreactors, residence times <5 minutes at 120°C achieve 90% conversion, compared to 6+ hours in batch reactors. Challenges include clogging from precipitated byproducts, mitigated by inline filtration .

Safety and Compliance

Q. What are critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.